molecular formula C6H14Cl2N2 B2706200 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride CAS No. 2287280-88-8

3,6-Diazabicyclo[3.2.1]octane;dihydrochloride

Cat. No.: B2706200
CAS No.: 2287280-88-8
M. Wt: 185.09
InChI Key: JKZLAZYXTRDCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diazabicyclo[3.2.1]octane;dihydrochloride is a high-purity chemical compound serving as a versatile scaffold in medicinal chemistry and drug discovery research. Structurally related diazabicycloalkanes are recognized for their significance as bridged piperazines and are derived from the structural modification of pharmacologically active molecules like epibatidine, which has led to compounds with high affinity for targets such as the α4β2 nicotinic acetylcholine receptors (nAChRs) . This structural class has been investigated for its potential central analgesic activity . Researchers value this diazabicyclooctane core for developing novel bioactive molecules. While specific mechanistic studies on this exact compound are limited, research on closely related 3,6-diazabicyclo[3.1.1]heptane compounds has demonstrated promising anti-cancer effects. Studies on such analogues have shown significant cytotoxicity against human prostate cancer cell lines (LNCaP and PC3) by inducing apoptosis (programmed cell death), causing cell cycle arrest in the G1 phase, and upregulating the expression of p21 protein . This suggests potential application routes for related compounds in oncology research. As a building block, it enables the exploration of new chemical space for identifying potential therapies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, as related compounds may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

IUPAC Name

3,6-diazabicyclo[3.2.1]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-5-2-7-4-6(1)8-3-5;;/h5-8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZLAZYXTRDCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1NC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride typically involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate affords the desired product in yields ranging from 51% to 73% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cycloaddition reactions and subsequent purification steps to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.2.1]octane;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acrylates, acrylic acids, and other electrophilic reagents. The reactions typically occur under mild to moderate conditions, often requiring catalysts or specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the bicyclic structure, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
One of the most notable applications of 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride is its role as a potential inhibitor of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Research has demonstrated that derivatives of this compound can effectively inhibit various classes of β-lactamases, including class A, C, and D enzymes. For instance, a study highlighted the efficacy of a specific diazabicyclooctane derivative in inhibiting OXA carbapenemases with high acylation rates, suggesting its potential use in treating infections caused by multidrug-resistant Gram-negative bacteria .

Neurotransmitter Modulation
The compound has also been investigated for its interactions with neurotransmitter receptors. Studies indicate that this compound can modulate receptor activity, which may provide insights into therapeutic mechanisms for neurological conditions . This aspect of its application is particularly relevant in the development of drugs aimed at treating disorders such as depression and anxiety.

Organic Synthesis

Catalytic Applications
In organic chemistry, this compound serves as a catalyst in various reactions due to its basicity and ability to deprotonate substrates, thus enhancing their reactivity. It has been utilized in the Steglich reaction for esterification under mild conditions . Additionally, it can act as a scavenger for Lewis acids, preventing undesired side reactions and improving reaction yields.

Corrosion Inhibition
The compound has been explored as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps mitigate corrosion processes, making it useful in industrial applications where metal integrity is critical .

Case Studies and Research Findings

Several studies have documented the applications of this compound across different domains:

Study Focus Findings Reference
β-lactamase InhibitionDemonstrated high potency against OXA-23 and OXA-48 carbapenemases with significant acylation rates.
Neurotransmitter InteractionModulated receptor activity influencing therapeutic mechanisms for neurological disorders.
Catalytic RoleActed as an effective catalyst in the Steglich esterification reaction and Lewis acid scavenging.
Corrosion InhibitionFormed protective layers on metals reducing corrosion rates significantly.

Mechanism of Action

The mechanism of action of 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Diazabicyclo[3.2.1]octane Family

Compound Name Nitrogen Positions Key Features Biological Activity Reference(s)
3,6-Diazabicyclo[3.2.1]octane dihydrochloride 3,6 High affinity for α6/α4-β4 nAChRs (IC₅₀ = 0.171 nM) Potential for neurological disorders (e.g., Parkinson’s disease, pain management)
1,4-Diazabicyclo[3.2.1]octane derivatives 1,4 Sub-micromolar binding to α7 nAChRs Neurodegenerative disease research (e.g., Alzheimer’s)
3,8-Diazabicyclo[3.2.1]octane derivatives 3,8 High µ-opioid receptor affinity (e.g., azaprocin: 10× morphine potency) Analgesic applications
1,6-Diazabicyclo[3.2.1]octane (e.g., avibactam) 1,6 β-lactamase inhibition (FDA-approved with ceftazidime for bacterial infections) Antibacterial resistance therapy

Key Insights:

  • Nitrogen Positioning : The placement of nitrogen atoms dictates receptor selectivity. For example:
    • 3,6-Diazabicyclo derivatives exhibit specificity for α6/α4-β4 nAChRs, while 1,4-analogues target α7 subtypes .
    • 3,8-Diazabicyclo compounds show opioid receptor affinity due to conformational mimicry of morphine .
  • Therapeutic Applications : 1,6-Diazabicyclo derivatives (e.g., avibactam) are clinically validated for bacterial resistance, whereas 3,6-analogues remain under exploration for neurological targets .

Comparison with Diazabicyclo[3.3.1]heptane Derivatives

Compound Name Ring System Key Features Biological Activity Reference(s)
3,6-Diazabicyclo[3.3.1]heptane Bicyclo[3.3.1] Cytotoxicity against prostate cancer cells (LNCaP and PC3) in vitro/in vivo Anticancer drug candidate
3,6-Diazabicyclo[3.2.1]octane dihydrochloride Bicyclo[3.2.1] nAChR modulation (IC₅₀ < 0.2 nM) Neurological therapeutics

Key Insights:

  • Ring Size and Rigidity : The bicyclo[3.3.1]heptane scaffold (7-membered ring) increases steric constraints compared to the 8-membered bicyclo[3.2.1]octane system. This difference correlates with divergent biological activities: cytotoxicity in heptanes vs. receptor modulation in octanes .

Substituted Derivatives

Compound Name Substituents Key Features Activity/Application Reference(s)
3-(Phenylmethyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride 3-benzyl Molecular weight: 275.22; enhanced solubility Research tool for nAChR studies
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride 8-methyl Synthesized via ethyl isocyanate reaction Intermediate for carbamate derivatives
Avibactam (1,6-DBO) 1,6-carboxy groups β-lactamase inhibition (Ki = 0.1 µM) FDA-approved for carbapenem-resistant infections

Key Insights:

  • Substituent Effects : Alkyl or aryl groups (e.g., benzyl, methyl) influence pharmacokinetics and target engagement. For instance, avibactam’s carboxy groups enable covalent β-lactamase inhibition, while benzyl groups enhance lipophilicity for CNS penetration .

Biological Activity

3,6-Diazabicyclo[3.2.1]octane; dihydrochloride, often referred to as DABCO or its derivatives, is a bicyclic compound that has garnered attention for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a significant compound in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula C6H14Cl2N2C_6H_{14}Cl_2N_2 and features a bicyclic structure characterized by two nitrogen atoms within its rings. This configuration contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H14Cl2N2C_6H_{14}Cl_2N_2
Molecular Weight195.10 g/mol
SolubilitySoluble in water
Melting PointDecomposes around 325 °C

3,6-Diazabicyclo[3.2.1]octane; dihydrochloride exhibits its biological effects primarily through modulation of neurotransmitter systems. Its mechanism involves:

  • Binding to Receptors : The compound interacts with neurotransmitter receptors, influencing their activity and potentially altering cognitive functions and behavior.
  • Enzyme Modulation : It can act as a modulator of various enzymes, affecting metabolic pathways related to neurotransmitter synthesis and degradation .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against resistant bacterial strains .

Neuropharmacological Effects

Research indicates that DABCO derivatives can affect neurotransmitter systems similar to tropane alkaloids. These compounds have been studied for their potential in treating neurological disorders due to their ability to modify receptor activity.

  • Case Study : A study demonstrated that specific derivatives of DABCO exhibited significant inhibition of certain β-lactamases, which are enzymes produced by bacteria that confer antibiotic resistance. This suggests a dual role in both neurological applications and antimicrobial resistance management .

Antimicrobial Properties

DABCO derivatives have shown promise in combating antibiotic-resistant bacteria:

  • Inhibition of β-lactamases : Compounds derived from DABCO were tested against various β-lactamases (e.g., KPC-2), revealing potent inhibitory effects with KiK_i values ranging from 0.1 to ≤8 μM .
  • Comparison Table :
CompoundTarget EnzymeKiK_i (μM)
DABCO Derivative 1KPC-20.1
DABCO Derivative 2OXA-48≤8
Reference CompoundAvibactam0.5

Applications in Drug Development

The unique properties of 3,6-Diazabicyclo[3.2.1]octane; dihydrochloride make it a valuable scaffold for drug development:

  • Synthesis of New Derivatives : The compound serves as a building block for synthesizing novel compounds aimed at treating various conditions, including infections caused by resistant bacteria and neurological disorders.
  • Potential Therapeutics : Ongoing research aims to explore its efficacy as a precursor for new drugs targeting specific biological pathways involved in disease processes .

Q & A

Q. How can researchers ensure reproducibility when publishing studies on bicyclic amine derivatives?

  • Methodological Answer :
  • Detailed metadata : Report exact reaction conditions (e.g., stirring speed, cooling rates).
  • Open-data practices : Share raw spectral files and crystallographic data in public repositories.
  • Collaborative validation : Partner with independent labs to replicate key findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.